Aloracetam

Structural Biology Medicinal Chemistry SAR Analysis

Aloracetam is an investigational nootropic agent with a core scaffold distinct from classic racetams, lacking the characteristic 2-pyrrolidone ring. This structural divergence is critical for researchers requiring precise chemical specificity. - Probe for differentiating GABAergic signaling from cholinergic/glutamatergic mechanisms in cognition models. - Reference compound for benchmarking novel Alzheimer's disease drug candidates using historical data packages. - Key tool for SAR studies isolating the pyrrolidone ring's contribution to activity and pharmacokinetics.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 119610-26-3
Cat. No. B051925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloracetam
CAS119610-26-3
SynonymsAloracetam
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CCNC(=O)C)C)C=O
InChIInChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15)
InChIKeyZUQSGZULKDDMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloracetam: A Structurally Distinct Nootropic


Aloracetam (CAS 119610-26-3) is an investigational small-molecule nootropic agent [1]. Its chemical name is N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide, with a molecular formula of C₁₁H₁₆N₂O₂ and a monoisotopic mass of 208.12 Da [2]. The compound is a cyclic derivative of γ-aminobutyric acid (GABA) . Notably, Aloracetam is structurally related to the racetam family but is not a true racetam, as it lacks the characteristic 2-pyrrolidone ring [3].

1
Non-pyrrolidone nootropic scaffold – enables SAR studies outside the classic racetam ring system.
2
GABA-derived probe – supports research into GABAergic signaling in cognitive enhancement models.
3
Discontinued Alzheimer's program reference – provides historical endpoint data for comparative preclinical research.

Aloracetam vs. Pyrrolidone Racetams: Structural Differences


The absence of a pyrrolidone ring in Aloracetam [1] fundamentally distinguishes its core scaffold from classic racetams such as piracetam, aniracetam, and oxiracetam [2]. This structural divergence precludes any assumption of functional equivalence or direct substitution. Furthermore, Aloracetam is a GABA derivative , while most racetams are not, suggesting a distinct pharmacodynamic profile [3]. Therefore, for any research requiring precise chemical or pharmacological specificity—such as structure-activity relationship (SAR) studies, targeted assay development, or comparative mechanistic investigations—Aloracetam cannot be generically replaced by other racetams.

Target Aloracetam
Substitute Risk Lacks pyrrolidone ring; scaffold mismatch may shift SAR and target engagement interpretation.
Pharmacophore GABA cyclic derivative
Classical Racetams Non-GABA structures may not capture GABA-related mechanistic endpoints.
Development History Alzheimer's Phase 2 program
Other Nootropics Lack focused Alzheimer's clinical dataset; reference compound status may not transfer.

Aloracetam: Key Evidence for Differential Procurement


Pyrrolidone Ring Absence vs. Piracetam & Aniracetam

Aloracetam is not a true racetam; it lacks the 2-pyrrolidone ring nucleus that defines the class [1]. Piracetam (2-oxo-1-pyrrolidine acetamide) and Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) both contain this core [2]. This structural distinction is critical for any study investigating structure-activity relationships (SAR), receptor binding, or metabolic stability, as the absence of the pyrrolidone ring in Aloracetam is expected to alter its electronic properties, conformation, and interaction with biological targets.

Pyrrolidone Ring
Class-level inference
Aloracetam: absent
Piracetam, Aniracetam: present
Supports non-pyrrolidone scaffold requirement for SAR studies.
Data to verify; 2D/3D modeling context.
Structural Biology Medicinal Chemistry SAR Analysis

GABA-Derived Core vs. Non-GABA Racetams

Aloracetam is a cyclic derivative of γ-aminobutyric acid (GABA) . This contrasts with classical racetams such as piracetam and oxiracetam, which are not GABA derivatives [1]. The GABAergic structural motif of Aloracetam suggests a potential for direct or indirect modulation of GABAergic neurotransmission, a mechanism not shared by most racetam nootropics. This divergence in pharmacophore is essential for studies exploring GABA-related cognitive enhancement or for distinguishing Aloracetam's effects from glutamate/cholinergic-focused racetams.

GABA-Derivative Status
Class-level inference
Aloracetam: GABA cyclic derivative
Classical racetams: non-GABA
May support GABAergic mechanism studies; distinct pharmacophore.
Requires functional validation.
Neuropharmacology Mechanism of Action Drug Discovery

Alzheimer's Disease Clinical Program vs. Discontinuation

Aloracetam was advanced to Phase 2 clinical trials by Aventis (later Sanofi) specifically for the indication of Alzheimer's disease [1][2]. In contrast, many other nootropic racetams, such as piracetam and aniracetam, have been primarily studied for age-related cognitive decline or amnesia, but have not received the same focused, industry-sponsored Alzheimer's development program [3]. However, the development of Aloracetam was discontinued [2]. This specific developmental trajectory provides a unique dataset of preclinical and early clinical safety/efficacy information that is not available for many other racetams, making it a valuable reference compound for Alzheimer's disease research.

Clinical Development Path
Reported program context; Discontinued
Focused Alzheimer's Phase 2 program (discontinued)
vs. no equivalent focused program for other racetams
Supports reference compound status for Alzheimer's research models; historical data context.
Endpoint interpretation requires context-specific review; data to verify.
Translational Research Alzheimer's Disease Clinical Trial Design

Aloracetam: Key Research Applications


SAR Studies of Non-Pyrrolidone Nootropics

Aloracetam serves as a key tool compound for medicinal chemistry and pharmacology programs seeking to explore the SAR of nootropic agents outside the classic pyrrolidone scaffold. Its structural divergence from piracetam and aniracetam [1] allows researchers to dissect the contribution of the pyrrolidone ring to activity, toxicity, and pharmacokinetics [2].

GABAergic Mechanism in Cognitive Enhancement

Given its origin as a GABA derivative [1], Aloracetam is uniquely suited for studies aimed at elucidating the role of GABAergic signaling in cognition and memory. It can be used as a probe to differentiate its effects from those of cholinergic- or glutamatergic-focused racetams [2] in in vitro and in vivo models.

Comparative Alzheimer's Preclinical Research

Aloracetam's specific, albeit discontinued, development path for Alzheimer's disease [1] makes it a valuable reference compound for benchmarking novel drug candidates. Its historical data package can be used in comparative analyses of efficacy and safety in established Alzheimer's disease models.

Application
Selection Property
Validation Focus
Non-pyrrolidone nootropic SAR studies
Scaffold identity: absence of 2-pyrrolidone ring
SAR interpretation; structural confirmation via 2D/3D analysis
GABAergic signaling probe studies
GABA-derivative pharmacophore
Mechanism differentiation from cholinergic/glutamatergic agents
Alzheimer's disease model benchmarking
Discontinued clinical program reference data
Endpoint context review from historical program (research use only)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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